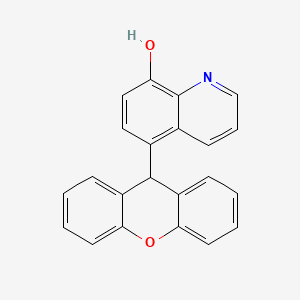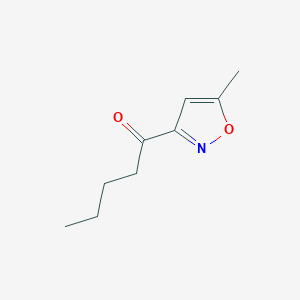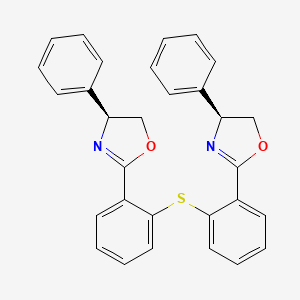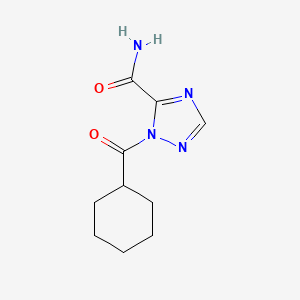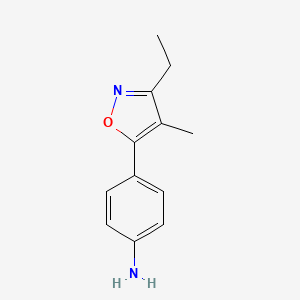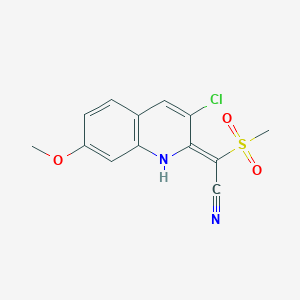
2-(3-Chloro-7-methoxyquinolin-2(1H)-ylidene)-2-(methylsulfonyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloro-7-methoxyquinolin-2(1H)-ylidene)-2-(methylsulfonyl)acetonitrile is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-7-methoxyquinolin-2(1H)-ylidene)-2-(methylsulfonyl)acetonitrile typically involves multi-step organic reactions. The starting materials may include 3-chloro-7-methoxyquinoline and methylsulfonyl acetonitrile. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Chloro-7-methoxyquinolin-2(1H)-ylidene)-2-(methylsulfonyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents to form different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions may produce various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Chloro-7-methoxyquinolin-2(1H)-ylidene)-2-(methylsulfonyl)acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Chloroquinolin-2(1H)-ylidene)-2-(methylsulfonyl)acetonitrile
- 2-(7-Methoxyquinolin-2(1H)-ylidene)-2-(methylsulfonyl)acetonitrile
- 2-(3-Chloro-7-methoxyquinolin-2(1H)-ylidene)-2-(methylthio)acetonitrile
Uniqueness
2-(3-Chloro-7-methoxyquinolin-2(1H)-ylidene)-2-(methylsulfonyl)acetonitrile is unique due to the presence of both chloro and methoxy substituents on the quinoline ring, as well as the methylsulfonyl group. These structural features may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C13H11ClN2O3S |
|---|---|
Molekulargewicht |
310.76 g/mol |
IUPAC-Name |
(2E)-2-(3-chloro-7-methoxy-1H-quinolin-2-ylidene)-2-methylsulfonylacetonitrile |
InChI |
InChI=1S/C13H11ClN2O3S/c1-19-9-4-3-8-5-10(14)13(16-11(8)6-9)12(7-15)20(2,17)18/h3-6,16H,1-2H3/b13-12+ |
InChI-Schlüssel |
IOGSHJOKECKERJ-OUKQBFOZSA-N |
Isomerische SMILES |
COC1=CC2=C(C=C1)C=C(/C(=C(/C#N)\S(=O)(=O)C)/N2)Cl |
Kanonische SMILES |
COC1=CC2=C(C=C1)C=C(C(=C(C#N)S(=O)(=O)C)N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Ethoxyethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12882171.png)
![4-butoxy-N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B12882172.png)
![3H-Pyrrolo[3,4-c]pyridin-3-one, 1,2-dihydro-1-hydroxy-1-phenyl-](/img/structure/B12882187.png)
![6-Bromo-4-methoxybenzo[d]isoxazole](/img/structure/B12882195.png)
![N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12882197.png)

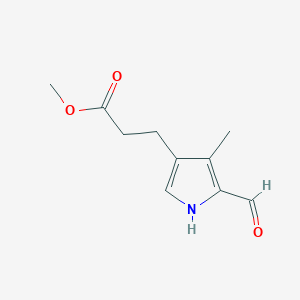
![Diethyl 1-methyl-4,7-dioxo-1,4,5,6,7,8-hexahydropyrrolo[2,3-b]azepine-3,5-dicarboxylate](/img/structure/B12882217.png)
